Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate
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Overview
Description
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 3-position and a 4-chloro-3-methylphenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate typically involves the reaction of 4-chloro-3-methylbenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
- Ethyl 5-(4-chlorophenyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-methylphenyl)-1H-pyrrole-3-carboxylate
- Ethyl 5-(4-bromophenyl)-1H-pyrrole-3-carboxylate
Uniqueness: The presence of both a chloro and a methyl group on the phenyl ring distinguishes this compound from its analogs. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C14H14ClNO2 |
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Molecular Weight |
263.72 g/mol |
IUPAC Name |
ethyl 5-(4-chloro-3-methylphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C14H14ClNO2/c1-3-18-14(17)11-7-13(16-8-11)10-4-5-12(15)9(2)6-10/h4-8,16H,3H2,1-2H3 |
InChI Key |
RYAVFFCOCNAMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1)C2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
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